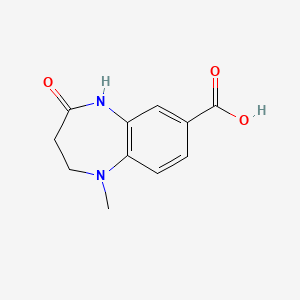

1-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid

Descripción general

Descripción

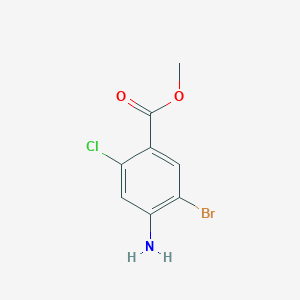

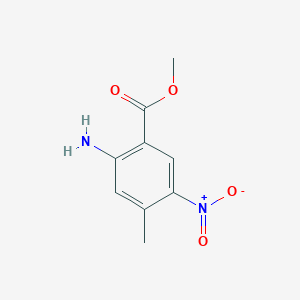

“1-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid” is a chemical compound with the molecular formula C11H12N2O3 and a molecular weight of 220.22 . It is used in neurology research .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12N2O3/c1-13-5-4-10(14)12-8-6-7(11(15)16)2-3-9(8)13/h2-3,6H,4-5H2,1H3,(H,12,14)(H,15,16) . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds .Physical And Chemical Properties Analysis

This compound is a neat, powder-like substance . It has a molecular weight of 220.23 . The storage temperature is room temperature .Aplicaciones Científicas De Investigación

Combinatorial Synthesis and Evaluation

A study by Bunin et al. (1994) details the combinatorial synthesis of a library of 192 1,4-benzodiazepine derivatives, evaluating their structure versus activity relationships through rigorous analytical verification. This research highlights the diversity of chemical functionalities, including amides and carboxylic acids, and their evaluation for binding to the cholecystokinin A receptor, providing insights into their potential therapeutic applications Bunin, Plunkett, & Ellman, 1994.

Hemisynthesis of Benzodiazepine Agonists

Gutiérrez Luis et al. (1996) describe the hemisynthesis of miltirone, a potent benzodiazepine agonist, from natural products. This work demonstrates the versatility of benzodiazepine derivatives in synthesizing biologically active compounds, underscoring the scientific interest in their pharmacological properties and synthetic accessibility Javier Gutiérrez Luis et al., 1996.

Molecular Structure and Conformation Studies

The research by Codding (1983) on the crystal structure of cis-3-carboxylic acid-1,2,3,4-tetrahydroharmane dihydrate provides valuable information on the molecular structure and conformation of a compound closely related to benzodiazepines. This study contributes to understanding the ligand-receptor interactions at the molecular level, relevant for designing drugs targeting the benzodiazepine receptor P. W. Codding, 1983.

Antiallergic Activity

Nohara et al. (1985) synthesized 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines with demonstrated antiallergic activity, highlighting the therapeutic potential of benzodiazepine derivatives beyond their traditional sedative and anxiolytic roles. This research expands the application of benzodiazepine chemistry to include antiallergic and possibly anti-inflammatory therapeutic areas A. Nohara et al., 1985.

Enantioselective Synthesis

Carlier et al. (2006) demonstrate the enantioselective synthesis of quaternary 1,4-benzodiazepin-2-ones and 1,4-benzodiazepine-2,5-diones, showcasing advanced synthetic techniques to achieve high enantioselectivity in benzodiazepine derivatives. This work is crucial for the development of more specific and potentially less side-effect-prone therapeutic agents P. Carlier et al., 2006.

Safety And Hazards

Propiedades

IUPAC Name |

1-methyl-4-oxo-3,5-dihydro-2H-1,5-benzodiazepine-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-13-5-4-10(14)12-8-6-7(11(15)16)2-3-9(8)13/h2-3,6H,4-5H2,1H3,(H,12,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQORTEVXEXTVFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=O)NC2=C1C=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-cyclohexanecarboxylic acid methyl ester](/img/structure/B1526029.png)

![1-(Tert-butoxycarbonyl)-2,3-dihydro-1H-imidazo[1,2-B]pyrazole-6-carboxylic acid](/img/structure/B1526040.png)

![1-Benzyl-4-[3-(1,1-difluoroethyl)-5-methyl-1,2,4-triazol-4-yl]piperidine](/img/structure/B1526046.png)